molecular formula C25H23BrN2O5 B12037665 2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 477729-74-1

2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B12037665
CAS No.: 477729-74-1
M. Wt: 511.4 g/mol
InChI Key: FJCXQWNJKKZRIJ-JVWAILMASA-N
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Description

2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C25H23BrN2O5 and a molecular weight of 511.376 . This compound is known for its unique structure, which includes methoxy, propoxybenzoyl, carbohydrazonoyl, and bromobenzoate groups. It is used primarily in research settings due to its specialized properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps. The process begins with the preparation of the core phenyl structure, followed by the introduction of the methoxy and propoxybenzoyl groups. The carbohydrazonoyl group is then added through a series of condensation reactions. Finally, the bromobenzoate group is introduced via a substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate apart from similar compounds is its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

CAS No.

477729-74-1

Molecular Formula

C25H23BrN2O5

Molecular Weight

511.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C25H23BrN2O5/c1-3-13-32-21-10-8-18(9-11-21)24(29)28-27-16-17-7-12-22(23(14-17)31-2)33-25(30)19-5-4-6-20(26)15-19/h4-12,14-16H,3,13H2,1-2H3,(H,28,29)/b27-16+

InChI Key

FJCXQWNJKKZRIJ-JVWAILMASA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

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